molecular formula C8H4ClF3N2O2 B13696719 2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride

Cat. No.: B13696719
M. Wt: 252.58 g/mol
InChI Key: ZUVOOSOYUSYFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of trifluoromethyl and nitrophenyl groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-nitroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Products include derivatives where the chloride group is replaced by other functional groups.

    Reduction: The major product is 2,2,2-Trifluoro-N-(3-aminophenyl)acetimidoyl Chloride.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(2-nitrophenyl)acetimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The position of the nitro group on the phenyl ring also influences its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C8H4ClF3N2O2

Molecular Weight

252.58 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-nitrophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-2-1-3-6(4-5)14(15)16/h1-4H

InChI Key

ZUVOOSOYUSYFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(C(F)(F)F)Cl

Origin of Product

United States

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